molecular formula C22H25N3O7S3 B2354184 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 864977-02-6

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Número de catálogo: B2354184
Número CAS: 864977-02-6
Peso molecular: 539.64
Clave InChI: VYEQNIFTCCXTLV-FCQUAONHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O7S3 and its molecular weight is 539.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H22_{22}N4_{4}O4_{4}S2_{2}
  • Molecular Weight : 398.52 g/mol

Anticancer Activity

Recent studies indicate that benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound was evaluated for its effects on various cancer cell lines, including A431 (human epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer). The following table summarizes the findings related to the anticancer activity of benzothiazole derivatives:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
B7A4311.5Inhibition of AKT and ERK pathways
B7A5492.0Induction of apoptosis and cell cycle arrest
B7H12991.8Decreased IL-6 and TNF-α levels

The compound demonstrated a dose-dependent inhibition of cell proliferation, with significant effects noted at concentrations of 1, 2, and 4 µM. Flow cytometry results indicated that it promoted apoptosis and arrested the cell cycle in the G0/G1 phase, which is critical for halting cancer progression .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies have reported that benzothiazole derivatives can significantly lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. The following table summarizes the anti-inflammatory effects observed:

CompoundCytokineConcentration (µM)Effect
B7IL-61Decreased by 50%
B7TNF-α1Decreased by 45%

These findings suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation, potentially providing a dual mechanism of action in cancer therapy by targeting both tumor cells and the inflammatory microenvironment .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell survival and proliferation. Specifically, it has been shown to inhibit:

  • AKT Pathway : A crucial pathway for cell survival and growth.
  • ERK Pathway : Involved in cell division and differentiation.

Western blot analysis confirmed that treatment with this compound resulted in decreased phosphorylation levels of AKT and ERK proteins, indicating effective pathway inhibition .

Study 1: In Vivo Efficacy

A recent animal study evaluated the efficacy of the compound in a xenograft model of non-small cell lung cancer. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective therapeutic agent.

Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with standard chemotherapy agents. The results indicated enhanced efficacy when used in conjunction with cisplatin, leading to improved survival rates in treated models compared to monotherapy .

Propiedades

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S3/c1-31-12-11-25-19-8-7-18(34(2,27)28)15-20(19)33-22(25)23-21(26)16-3-5-17(6-4-16)35(29,30)24-9-13-32-14-10-24/h3-8,15H,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEQNIFTCCXTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.